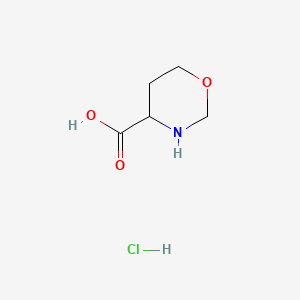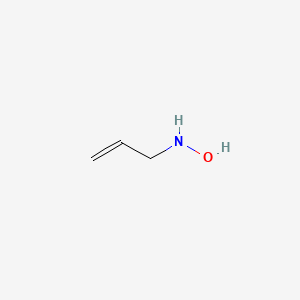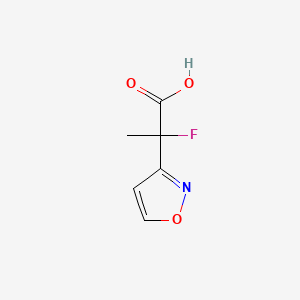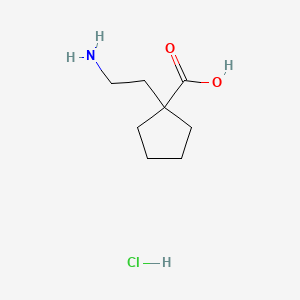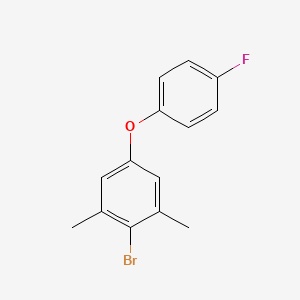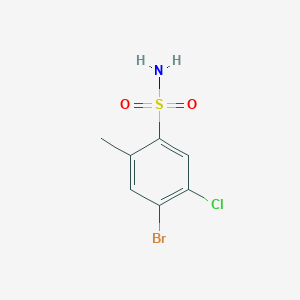
3-Bromo-5-chloro-2-methylbenzene sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-methylbenzene sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. The compound’s structure includes a benzene ring substituted with bromine, chlorine, and a methyl group, along with a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methylbenzene sulfonamide typically involves the following steps:
Chlorination: Chlorine can be introduced using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Sulfonation: The sulfonamide group is introduced by reacting the chlorinated and brominated benzene derivative with sulfonamide reagents, such as chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and catalysts but under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-2-methylbenzene sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-methylbenzene sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs with antibacterial properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-2-methylbenzene sulfonamide involves its interaction with biological targets, particularly enzymes involved in bacterial folate synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folate synthesis and bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-chloro-2-methylbenzenesulfonyl chloride
- 3-Bromo-5-chloro-2-methylbenzenesulfonic acid
- 3-Bromo-5-chloro-2-methylbenzenesulfonamide derivatives
Uniqueness
3-Bromo-5-chloro-2-methylbenzene sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonamide group, makes it a versatile intermediate for various chemical reactions and applications.
Propiedades
Número CAS |
1208077-06-8 |
|---|---|
Fórmula molecular |
C7H7BrClNO2S |
Peso molecular |
284.56 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
SMKMPYCPCCOIHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




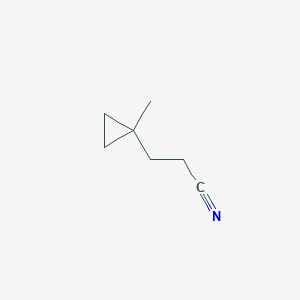


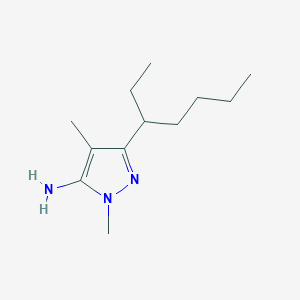


![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
